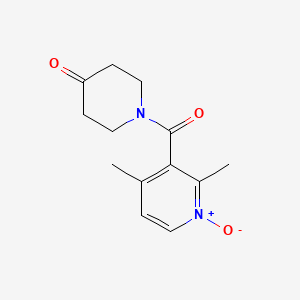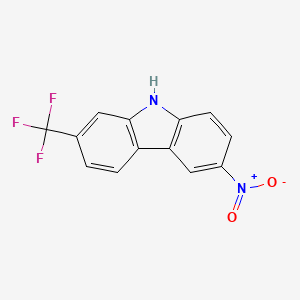![molecular formula C19H16O5S B12599713 3-(4-Acetylphenyl)-4-[4-(methanesulfonyl)phenyl]furan-2(5H)-one CAS No. 915038-38-9](/img/structure/B12599713.png)
3-(4-Acetylphenyl)-4-[4-(methanesulfonyl)phenyl]furan-2(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Acetylphenyl)-4-[4-(methanesulfonyl)phenyl]furan-2(5H)-one is a synthetic organic compound that belongs to the class of furan derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Acetylphenyl)-4-[4-(methanesulfonyl)phenyl]furan-2(5H)-one typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the Furan Ring: Starting with a suitable precursor, such as a substituted phenylacetic acid, the furan ring can be formed through cyclization reactions.
Introduction of the Acetyl Group: The acetyl group can be introduced via Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst like aluminum chloride.
Introduction of the Methanesulfonyl Group: The methanesulfonyl group can be added through sulfonation reactions using methanesulfonyl chloride and a base like pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Acetylphenyl)-4-[4-(methanesulfonyl)phenyl]furan-2(5H)-one can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The acetyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The methanesulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 3-(4-Carboxyphenyl)-4-[4-(methanesulfonyl)phenyl]furan-2(5H)-one.
Reduction: 3-(4-Hydroxyphenyl)-4-[4-(methanesulfonyl)phenyl]furan-2(5H)-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as anti-inflammatory or anticancer properties.
Medicine: Explored as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(4-Acetylphenyl)-4-[4-(methanesulfonyl)phenyl]furan-2(5H)-one would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity. The acetyl and methanesulfonyl groups may play a role in binding to the target site, influencing the compound’s efficacy and selectivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(4-Acetylphenyl)-4-phenylfuran-2(5H)-one: Lacks the methanesulfonyl group.
3-(4-Methanesulfonylphenyl)-4-phenylfuran-2(5H)-one: Lacks the acetyl group.
3-(4-Acetylphenyl)-4-[4-(methylsulfonyl)phenyl]furan-2(5H)-one: Similar structure but with a methylsulfonyl group instead of methanesulfonyl.
Uniqueness
The presence of both acetyl and methanesulfonyl groups in 3-(4-Acetylphenyl)-4-[4-(methanesulfonyl)phenyl]furan-2(5H)-one makes it unique, as it combines the reactivity and properties of both functional groups. This dual functionality can be advantageous in various chemical and biological applications.
Eigenschaften
CAS-Nummer |
915038-38-9 |
|---|---|
Molekularformel |
C19H16O5S |
Molekulargewicht |
356.4 g/mol |
IUPAC-Name |
4-(4-acetylphenyl)-3-(4-methylsulfonylphenyl)-2H-furan-5-one |
InChI |
InChI=1S/C19H16O5S/c1-12(20)13-3-5-15(6-4-13)18-17(11-24-19(18)21)14-7-9-16(10-8-14)25(2,22)23/h3-10H,11H2,1-2H3 |
InChI-Schlüssel |
UVDNQWLLCWKBGD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC=C(C=C1)C2=C(COC2=O)C3=CC=C(C=C3)S(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Dimethyl {[(1E)-N-benzoylethanimidoyl]oxy}propanedioate](/img/structure/B12599631.png)
![2-[2-(4-methoxyphenyl)ethylcarbamoyl]benzoic Acid](/img/structure/B12599632.png)


![Piperidine, 1-[[(4R)-2,2-dimethyl-4-thiazolidinyl]carbonyl]-](/img/structure/B12599636.png)
![Ethanone, 1-[3,4,5-tris(phenylmethoxy)phenyl]-](/img/structure/B12599645.png)
![4-({[4'-(Trifluoromethyl)[1,1'-biphenyl]-3-yl]methyl}sulfanyl)phenol](/img/structure/B12599651.png)
![Quinoline, 3-[3-(4-bromophenyl)-5-isoxazolyl]-2-chloro-7-methyl-](/img/structure/B12599655.png)
![2,5-Diazaspiro[3.5]nonane, 5-methyl-2-(3-pyridinyl)-](/img/structure/B12599659.png)
![N-[2-(Dipropylamino)ethyl]acetamide](/img/structure/B12599663.png)
![Acetamide,N-(4-methyl-thiazol-2-YL)-2-[(7,8,9,10-tetrahydro-6-phenanthridinyl)thio]-](/img/structure/B12599665.png)
![4-[(2-Methoxyphenyl)methylsulfanyl]pyridine](/img/structure/B12599667.png)
![N-[2-(2-Hydroxyethoxy)ethyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B12599676.png)
![4-[(Thiophen-2-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12599678.png)
